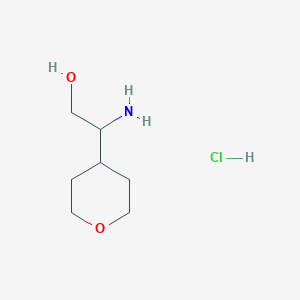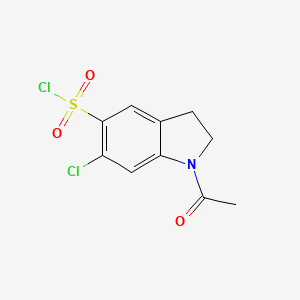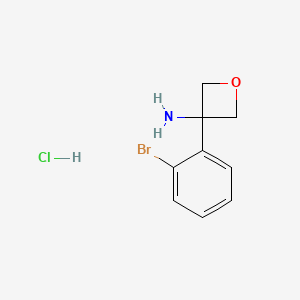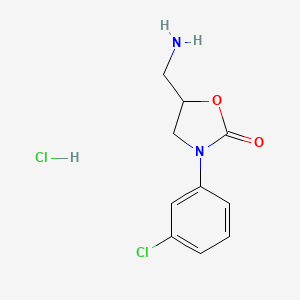
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride
Overview
Description
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride (AMCOH) is an organic compound that belongs to the class of oxazolidinones. It is a synthetic compound that has been used for various scientific and industrial applications. AMCOH has been extensively studied in the past few decades due to its wide range of applications. It has been found to have a wide range of biochemical and physiological effects on various organisms and systems. In Additionally, potential future directions for research involving AMCOH will also be discussed.
Scientific Research Applications
Synthesis of Enantiomerically Pure Derivatives : Research by Fernández and Muñoz (2006) focused on the stereoselective synthesis of enantiomerically pure (5R)- and (5S)-aminomethyl-oxazolidinones with different protecting groups, starting from an allyl amine as the carbon backbone source. This process is significant for the production of enantiomerically pure compounds in pharmaceuticals and other applications (Fernández & Muñoz, 2006).
Mechanism of Monoamine Oxidase Inactivation : Gates and Silverman (1989) proposed a mechanism for the inactivation of monoamine oxidase by certain oxazolidinones, which is important for understanding the biochemical interactions of these compounds. This research contributes to a deeper understanding of the molecular mechanisms by which these compounds interact with enzymes (Gates & Silverman, 1989).
Synthesis of GABA Analogues : Azam, D'souza, and Wyatt (1996) explored the cyanomethylation of enolates derived from oxazolidin-2-ones, leading to 2-substituted derivatives of γ-aminobutyric acid (GABA), which are relevant in neuroscience and pharmacology (Azam, D'souza, & Wyatt, 1996).
Antibacterial Activity : Plech et al. (2011) synthesized N2-hydroxymethyl and N2-aminomethyl derivatives of oxazolidinones and evaluated their antibacterial activity against various bacterial strains, highlighting their potential in antibacterial therapy (Plech et al., 2011).
Chemical Synthesis Methods : Matsuura, Kunieda, and Takizawa (1977) discussed the conversion of dioxolanones to oxazolidones, demonstrating methods relevant to chemical synthesis and the production of various derivatives (Matsuura, Kunieda, & Takizawa, 1977).
Aminomethylation Reactions : Korepin et al. (2015) studied the aminomethylation of oxazolidin-2-ones, a reaction important for the formation of various chemical compounds, including pharmaceuticals (Korepin et al., 2015).
Framework in Synthetic Organic Chemistry : Zappia et al. (2007) emphasized the popularity of the oxazolidin-2-one nucleus in synthetic organic chemistry, highlighting its use in the construction of various compounds, including as chiral auxiliaries in asymmetric synthesis (Zappia et al., 2007).
properties
IUPAC Name |
5-(aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2.ClH/c11-7-2-1-3-8(4-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNVIEIJYQFQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




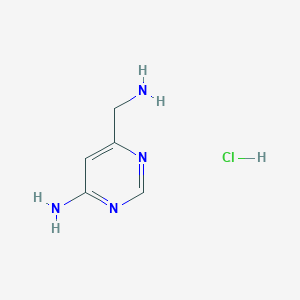
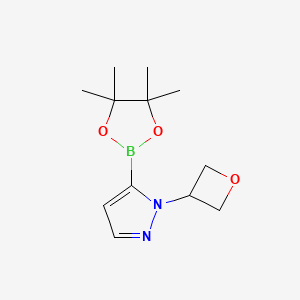
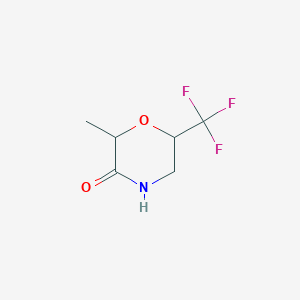
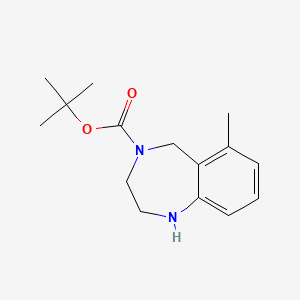
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
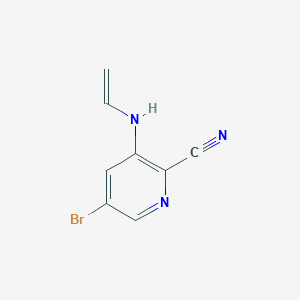
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)

